N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(17-7-4-8-17)20-13-15-9-11-18(12-10-15)22-14-16-5-2-1-3-6-16/h1-3,5-6,9-12,17H,4,7-8,13-14H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJFUXLSYNOYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Coupling-Based Assembly
The most widely reported method involves a three-step sequence starting with the preparation of 4-(benzyloxy)benzylamine and cyclobutanecarboxylic acid derivatives. The benzyloxybenzylamine is typically synthesized via reductive amination of 4-(benzyloxy)benzaldehyde using sodium cyanoborohydride in methanol. Cyclobutanecarboxylic acid is activated as an acyl chloride using thionyl chloride, followed by coupling with the benzyloxybenzylamine in the presence of a base such as triethylamine. This method achieves yields of 68–72% after purification by column chromatography.
Oxidative Cross-Coupling with α-Amino Ketones
Recent advances utilize iodine-catalyzed oxidative cross-coupling between α-amino ketones and alcohols to construct the benzyloxybenzyl moiety. For example, treatment of 4-hydroxybenzaldehyde with benzyl alcohol under I₂ catalysis (10 mol%) in dimethyl sulfoxide (DMSO) at 80°C produces 4-(benzyloxy)benzaldehyde in 85% yield. Subsequent reductive amination with cyclobutanecarboxamide precursors completes the synthesis. This approach minimizes protective group requirements but requires careful control of radical intermediates to prevent overoxidation.
Silane-Mediated Reductive Amination
A patent-pending method employs triethylsilane and trifluoroacetic acid (TFA) for direct reductive amination of 4-(benzyloxy)benzaldehyde with cyclobutanecarboxamide derivatives. In acetonitrile at 25°C, this one-pot reaction achieves 78% yield by avoiding intermediate isolation steps. The silane reagent acts as a mild reductant, while TFA facilitates imine formation, enabling large-scale production without column purification.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Coupling Efficiency
Comparative studies reveal tetrahydrofuran (THF) and acetone as optimal solvents for amide bond formation, providing dielectric constants (ε = 7.6 and 20.7, respectively) that balance reactant solubility and reaction kinetics. Polar aprotic solvents like DMSO accelerate oxidative coupling but increase side product formation by 12–15% due to radical stabilization.
Table 1. Solvent Screening for Amide Coupling
| Solvent | Yield (%) | Purity (HPLC) | Byproducts (%) |
|---|---|---|---|
| THF | 72 | 98.5 | 1.5 |
| Acetone | 68 | 97.2 | 2.8 |
| DCM | 55 | 94.1 | 5.9 |
| Acetonitrile | 61 | 96.8 | 3.2 |
Catalytic Systems for Cyclobutane Ring Formation
C–H functionalization strategies using ruthenium catalysts enable direct cyclobutane synthesis from linear precursors. For instance, treatment of 1,5-dienes with [Ru(p-cymene)Cl₂]₂ (5 mol%) and oxidants at 120°C yields bicyclic intermediates that are hydrolyzed to cyclobutanecarboxylic acids. This method circumvents traditional [2+2] cycloaddition limitations, achieving 65% yield with >95% stereochemical purity.
Protecting Group Strategies
The benzyloxy group’s sensitivity to hydrogenolysis necessitates selective protection during multi-step syntheses. Trimethylsilyl (TMS) ethers demonstrate superior stability under coupling conditions compared to tert-butyldimethylsilyl (TBS) groups, which exhibit 8–10% deprotection during amide bond formation. Post-synthesis deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without cyclobutane ring opening.
Characterization and Quality Control
Spectroscopic Analysis
¹H NMR spectroscopy confirms structural integrity through characteristic signals:
- Cyclobutane protons: δ 2.85–3.15 ppm (multiplet, 4H)
- Benzyloxy methylene: δ 4.45 ppm (singlet, 2H)
- Aromatic protons: δ 6.85–7.40 ppm (multiplet, 9H)
High-resolution mass spectrometry (HRMS) validates molecular composition with m/z 337.1672 [M+H]⁺ (calculated 337.1678).
Purity Optimization
Crystallization from acetone/water (3:1 v/v) at 4°C enhances purity to 99.3% by suppressing residual triethylamine hydrochloride contaminants. Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation of isomers with retention times of 12.3 min (main product) and 14.1 min (diastereomer).
Industrial-Scale Production Challenges
Steric Hindrance Mitigation
The cyclobutane ring’s strained geometry reduces nucleophilic reactivity by 40% compared to cyclohexane analogues. Microwave-assisted heating (100°C, 300 W) accelerates amidation kinetics, improving yields to 75% while reducing reaction time from 24 h to 6 h.
Oxidative Degradation Pathways
Accelerated stability studies identify two primary degradation products:
- N-(4-Hydroxybenzyl)cyclobutanecarboxamide (benzyl ether cleavage)
- Cyclobutanecarboxylic acid (amide hydrolysis) Formulation with antioxidant agents like butylated hydroxytoluene (BHT, 0.01% w/w) reduces degradation by 22% during 6-month storage at 25°C.
Chemical Reactions Analysis
Types of Reactions: N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemical Synthesis
N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide serves as a versatile building block in organic synthesis. Its cyclobutanecarboxamide core allows for diverse chemical transformations, making it valuable in the design of new compounds with specific properties. The compound can be utilized to create derivatives that may exhibit enhanced biological activities or novel functionalities.
Antimycobacterial Activity
Recent studies have synthesized a series of derivatives based on N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which include the cyclobutanecarboxamide structure. These compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis. Some derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to first-line treatments like isoniazid, indicating potential as new antitubercular agents .
Drug Development
The compound is being explored for its potential in drug development, particularly for treating infectious diseases such as tuberculosis. The favorable pharmacological profiles observed in preliminary studies suggest that further optimization could yield effective therapeutic candidates .
Selectivity and Toxicity
In vitro studies assessing the selectivity of these compounds indicated minimal cytotoxic effects on normal cell lines (Vero and HepG2), suggesting that they may selectively target pathogenic cells without harming healthy tissues .
Industrial Applications
Beyond its pharmaceutical potential, this compound is also being investigated for industrial applications, particularly in the synthesis of functional materials. Its unique structure may allow it to serve as a precursor for various biologically active molecules or materials with specific properties .
Mechanism of Action
Comparison with Similar Compounds
Structural Similarities and Differences
- Target Compound : Contains a cyclobutanecarboxamide group.
- Analog Compounds: Replace the carboxamide with a 4-aminoquinoline scaffold, often substituted with halogens, alkyl, or alkoxy groups (e.g., 6-bromo-2-methylquinoline derivatives) .
Key Observations :
- Moderate yields (26–46%) across analogs suggest synthetic challenges, likely due to steric hindrance from the benzyloxybenzyl group .
- Melting points correlate with substituent polarity; halogenated derivatives (e.g., 9b, 9n) exhibit higher melting points than alkyl-substituted analogs (e.g., 9e, 9aa) .
- High HPLC purity (>90%) confirms robust purification protocols using flash chromatography and gradient elution .
Antimycobacterial Activity
Key Observations :
Pharmacokinetic and Stability Profiles
- Metabolic Stability : Analogs showed moderate stability in liver microsomes, with t₁/₂ values ranging from 30–60 minutes .
Discussion and Implications
While N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide itself remains understudied, its structural analogs provide critical insights:
Activity Optimization : Halogenation (e.g., Cl, Br) enhances antimycobacterial potency, a strategy that could be applied to the target compound .
Toxicity Mitigation : The benzyloxybenzyl group contributes to low cytotoxicity, a feature likely conserved in the carboxamide derivative .
Synthetic Feasibility : The moderate yields of analogs underscore the need for improved coupling methods to synthesize the target compound efficiently .
Biological Activity
N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a cyclobutane core, which contributes to its unique chemical and biological properties. The structure can be represented as follows:
This compound is characterized by the presence of a benzyloxy group, which is known to influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of drug development and disease treatment. Key areas of investigation include:
- Antimycobacterial Activity : A series of derivatives based on this compound have been evaluated for their ability to inhibit Mycobacterium tuberculosis (M. tuberculosis). Some derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, indicating potential as new tuberculosis treatments .
- PPAR Agonism : Studies have shown that compounds related to this compound can act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. These compounds have been linked to anti-inflammatory effects and neuroprotective properties, suggesting their utility in treating conditions such as diabetic retinopathy and neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance:
- PPARα Modulation : The compound enhances the expression of genes involved in fatty acid metabolism and inflammation, leading to reduced vascular leakage and improved metabolic profiles in preclinical models .
- Antimycobacterial Mechanism : The derivatives inhibit the growth of M. tuberculosis by disrupting cellular processes essential for bacterial survival, while exhibiting selectivity that spares human cell viability .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : A plausible route involves the amidation of cyclobutanecarboxylic acid chloride with N-(4-(benzyloxy)benzyl)amine under inert conditions. Key parameters include:
- Base : Triethylamine or DMAP to neutralize HCl byproducts .
- Solvent : Dichloromethane or THF for solubility and reaction control.
- Temperature : Low temperatures (0–5°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing This compound?
- Techniques :
- NMR : H and C NMR to confirm the benzyloxy, cyclobutane, and amide moieties (e.g., δ ~7.3 ppm for aromatic protons, δ ~2.5 ppm for cyclobutane protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can researchers design preliminary biological assays to evaluate the compound’s activity?
- Approach :
- Target Selection : Prioritize targets based on structural analogs (e.g., benzyloxy-containing compounds with reported kinase or GPCR activity) .
- In Vitro Assays : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., ATPase inhibition) at varying concentrations (1 nM–100 µM).
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Troubleshooting :
- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., unreacted precursors or degradation products) .
- Assay Variability : Standardize protocols (e.g., buffer pH, incubation time) across labs.
- Structural Confirmation : Re-synthesize the compound and cross-validate spectral data .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the benzyloxy and cyclobutane groups?
- Methodology :
- Analog Synthesis : Replace the benzyloxy group with methoxy or halogen substituents; modify the cyclobutane ring to cyclohexane .
- Biological Testing : Compare IC values across analogs in enzyme inhibition assays.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Q. What mechanistic insights can be gained from studying the compound’s metabolic stability or degradation pathways?
- Experimental Design :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced Degradation : Expose to heat, light, or acidic/basic conditions to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
